4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Overview
Description
4,5-Dimethoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of benzene, featuring two methoxy groups and two amino groups attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride typically involves the reaction of 4,5-dimethoxybenzene with ammonia or an amine under specific conditions. One common method includes the reaction of 4,5-dimethoxybenzene with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4,5-Dimethoxybenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: It can participate in redox reactions, substitution reactions, and other chemical processes that affect cellular functions and biochemical pathways.
Comparison with Similar Compounds
4,5-Dimethyl-1,2-phenylenediamine: Similar structure but with methyl groups instead of methoxy groups.
4,5-Dichloro-1,2-phenylenediamine: Contains chlorine atoms instead of methoxy groups.
4,5-Difluoro-1,2-phenylenediamine: Features fluorine atoms instead of methoxy groups.
Uniqueness: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride is unique due to its specific functional groups (methoxy and amino groups) that confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biomolecules and in the synthesis of complex organic compounds .
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARYQMCDGJSDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611899 | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88580-71-6 | |
Record name | 88580-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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